(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Overview
Description
“(S)-(+)-2,2’-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C76H108O8P2. It has a molecular weight of 1211.64 g/mol . This compound is part of the Thermo Scientific Chemicals product portfolio .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and phosphino groups. The presence of the phosphino groups suggests that this compound may act as a ligand in coordination chemistry .Scientific Research Applications
Asymmetric Catalysis
A significant application of this compound is in asymmetric catalysis. Kim et al. (2010) demonstrated its use as an effective catalyst in asymmetric catalytic Pauson–Khand reactions. The catalyst was particularly efficient for substrates containing aryl group-substituted alkynes, offering higher enantioselectivity and chemical yields for certain substrates (Kim, Ratovelomanana-Vidal, & Jeong, 2010).
Synthesis of Chiral Phosphoric Acids
In the field of chiral phosphoric acid synthesis, Wang Zhi-jin (2014) utilized a compound structurally related to (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. This research highlights the adaptability of such compounds in synthesizing chiral materials (Wang Zhi-jin, 2014).
Synthesis of Diphosphine Ligands
Schmid et al. (1991) explored the synthesis of axially dissymmetric diphosphines, including analogues of MeO-BIPHEP, highlighting the compound's role in the creation of sophisticated ligand systems. These ligands are key in various catalytic processes (Schmid, Foricher, Cereghetti, & Schönholzer, 1991).
Application in OLEDs
In the field of optoelectronics, Su and Zheng (2019) demonstrated the use of a compound similar to this compound in the synthesis of iridium(III) complexes. These complexes exhibited promising properties for use in organic light-emitting diodes (OLEDs) (Su & Zheng, 2019).
Radical-Scavenging Activity
Research on eugenol-related compounds, including bis-BHA, a structurally related compound, shows potential in radical-scavenging activity. This aspect of the compound could be relevant in developing materials with antioxidant properties (Fujisawa et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a type ofruthenium catalyst . Ruthenium catalysts are often used in various organic reactions, suggesting that the compound may interact with a wide range of organic substrates.
Mode of Action
As aruthenium catalyst , it likely facilitates various organic reactions by lowering the activation energy and increasing the reaction rate .
Biochemical Pathways
As a catalyst, it’s likely involved in a variety of organic reactions, potentially affecting multiple biochemical pathways .
Result of Action
As a catalyst, it likely facilitates the formation of new chemical bonds, leading to the synthesis of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be air sensitive , suggesting that it should be handled and stored under inert conditions to maintain its stability and efficacy .
Properties
IUPAC Name |
[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H104O6P2/c1-67(2,3)49-37-45(38-50(63(49)77-27)68(4,5)6)81(46-39-51(69(7,8)9)64(78-28)52(40-46)70(10,11)12)59-35-31-33-57(75-25)61(59)62-58(76-26)34-32-36-60(62)82(47-41-53(71(13,14)15)65(79-29)54(42-47)72(16,17)18)48-43-55(73(19,20)21)66(80-30)56(44-48)74(22,23)24/h31-44H,1-30H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIQFXOSWLAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)(C)C)OC)C(C)(C)C)C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H104O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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